molecular formula C7H7Br2N B3239946 3,5-Dibromo-2-ethylpyridine CAS No. 142337-93-7

3,5-Dibromo-2-ethylpyridine

Cat. No.: B3239946
CAS No.: 142337-93-7
M. Wt: 264.94 g/mol
InChI Key: GMAHDPOQWCITBD-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-ethylpyridine (CAS: 142337-93-7) is a brominated pyridine derivative with the molecular formula C₇H₇Br₂N. Its structure features an ethyl group at the 2-position and bromine atoms at the 3- and 5-positions on the pyridine ring. This compound is primarily utilized in organic synthesis as a precursor for cross-coupling reactions, ligand design, and pharmaceutical intermediates.

Properties

IUPAC Name

3,5-dibromo-2-ethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N/c1-2-7-6(9)3-5(8)4-10-7/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAHDPOQWCITBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=N1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dibromo-2-ethylpyridine can be synthesized through several methods. One common approach involves the bromination of 2-ethylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction typically proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced at the 3 and 5 positions of the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-ethylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles and a base in a suitable solvent.

    Coupling Reactions: Require a palladium catalyst, a base, and a boronic acid in an organic solvent.

    Reduction Reactions: Use hydrogen gas and a metal catalyst under mild conditions.

Major Products Formed

    Substitution Reactions: Yield substituted pyridine derivatives.

    Coupling Reactions: Produce biaryl compounds.

    Reduction Reactions: Result in 2-ethylpyridine.

Scientific Research Applications

3,5-Dibromo-2-ethylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities and as a building block for bioactive compounds.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-ethylpyridine depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its mechanism of action would be related to its interaction with molecular targets, such as enzymes or receptors, leading to specific biological effects. The exact pathways and targets would vary based on the context of its use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table and discussion highlight key differences between 3,5-Dibromo-2-ethylpyridine and structurally related pyridine derivatives, focusing on substituent effects, molecular properties, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Properties Reference
This compound Ethyl (2), Br (3,5) C₇H₇Br₂N 264.94 Not reported Cross-coupling reactions, ligand
3,5-Dibromo-2-methylpyridine Methyl (2), Br (3,5) C₆H₅Br₂N 250.92 Not reported Organic synthesis, crystal studies
3,5-Dibromo-2-ethoxypyridine Ethoxy (2), Br (3,5) C₇H₇Br₂NO 293.95 Not reported Biochemical reagent
2-Amino-3,5-dibromopyridine Amino (2), Br (3,5) C₅H₄Br₂N₂ 251.91 Not reported Pharmaceutical intermediate
3,5-Dibromo-2-hydroxypyridine Hydroxy (2), Br (3,5) C₅H₃Br₂NO 252.89 204–210 High-temperature applications
3,5-Dibromo-2,4,6-trimethylpyridine Methyl (2,4,6), Br (3,5) C₈H₉Br₂N 278.97 Not reported Catalysis, sterically hindered
3,5-Dibromo-2-chloro-6-methylpyridine Cl (2), Br (3,5), Methyl (6) C₆H₄Br₂ClN 285.36 Not reported Research chemical
Ethyl vs. Methyl Groups
  • The ethyl group in this compound increases lipophilicity compared to the methyl analog (3,5-Dibromo-2-methylpyridine), enhancing solubility in non-polar solvents. This property is advantageous in catalytic systems requiring hydrophobic interactions .
  • Methyl-substituted derivatives (e.g., 3,5-Dibromo-2,4,6-trimethylpyridine ) exhibit steric hindrance, limiting their utility in reactions requiring accessibility to the pyridine nitrogen. In contrast, the ethyl group balances bulkiness and reactivity .
Ethoxy vs. Hydroxy Groups
  • The ethoxy group in 3,5-Dibromo-2-ethoxypyridine introduces oxygen, improving hydrogen-bonding capacity and polarity. This makes it suitable for biochemical assays requiring aqueous compatibility .
  • 3,5-Dibromo-2-hydroxypyridine , with a hydroxyl group, has a high melting point (204–210°C) due to intermolecular hydrogen bonding, making it stable in high-temperature reactions .
Amino and Chloro Substituents
  • The amino group in 2-amino-3,5-dibromopyridine enhances nucleophilicity, enabling participation in Buchwald-Hartwig amination or Suzuki-Miyaura coupling for drug synthesis .
  • Chloro-substituted analogs (e.g., 3,5-Dibromo-2-chloro-6-methylpyridine ) exhibit increased electrophilicity at the 2-position, facilitating nucleophilic aromatic substitution reactions .

Biological Activity

3,5-Dibromo-2-ethylpyridine (DBEP) is a heterocyclic organic compound notable for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₇H₈Br₂N
  • Molecular Weight : Approximately 250.95 g/mol
  • Structure : The compound features a pyridine ring substituted with two bromine atoms at the 3 and 5 positions and an ethyl group at the 2 position.

Antimicrobial Properties

Research indicates that DBEP exhibits significant antimicrobial activity against various bacterial strains. In particular, studies have shown its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Bacillus subtilis1816
Escherichia coli1264

Anticancer Activity

DBEP has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. For instance, in vitro assays demonstrated that DBEP reduced the viability of human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).

Case Study: In Vitro Anticancer Assay

A study evaluated the cytotoxic effects of DBEP on HeLa cells:

  • Concentration Range : 0-100 µM
  • Findings :
    • At 50 µM concentration, cell viability decreased to approximately 40%.
    • Apoptotic markers such as caspase-3 activation were significantly increased.

The biological activity of DBEP can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : DBEP may inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects.
  • Halogen Bonding : The presence of bromine atoms enhances the compound's ability to form halogen bonds, which may increase its binding affinity to biological targets.
  • Protein Interactions : DBEP has been identified as a substrate for cytochrome P450 enzymes, indicating potential metabolic pathways that could affect its biological efficacy.

Research Findings

Recent studies have explored the synthesis of derivatives of DBEP to enhance its biological activities. For example, modifications at the ethyl group or varying the positions of bromine substitutions have led to compounds with improved potency against specific microbial strains or cancer cells.

Comparative Studies

A comparative analysis was conducted between DBEP and structurally similar compounds:

Compound Name Antimicrobial Activity Anticancer Activity
This compound (DBEP)ModerateHigh
3-Bromo-4-methylpyridineLowModerate
2,3-DibromopyridineHighLow

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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